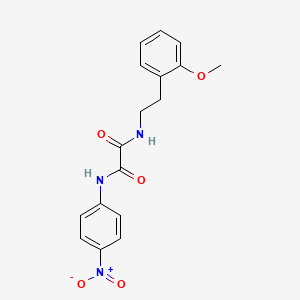

N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide

Description

N1-(2-Methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxyphenethyl group attached to one amide nitrogen and a 4-nitrophenyl group on the other. While direct data on its biological activity or applications are absent in the provided evidence, its structural analogs (e.g., compounds with halogen, methoxy, or nitro substituents) are frequently explored as enzyme inhibitors, antimicrobial agents, or flavoring compounds . The nitro group in the 4-nitrophenyl moiety is a strong electron-withdrawing group, which may enhance binding affinity in enzyme inhibition or alter metabolic stability compared to other substituents.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-25-15-5-3-2-4-12(15)10-11-18-16(21)17(22)19-13-6-8-14(9-7-13)20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUKGGUOUDAUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Acyl Chloride Intermediates

The most widely documented method for synthesizing N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide involves a two-step coupling protocol using 2-methoxyphenethylamine and 4-nitrobenzoyl chloride.

Reaction Protocol:

- Formation of the Oxalamide Core:

Oxalyl chloride (1.2 equiv) is added dropwise to a solution of 4-nitrobenzoyl chloride (1.0 equiv) in anhydrous dichloromethane at 0–5°C under inert atmosphere. After 30 minutes, 2-methoxyphenethylamine (1.0 equiv) is introduced, followed by triethylamine (2.5 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–18 hours with vigorous stirring.

- Workup and Purification:

The crude product is washed with dilute HCl (5%) to remove unreacted amines, followed by sodium bicarbonate to eliminate acidic impurities. Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the purified oxalamide as a pale-yellow solid.

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0–25°C | |

| Reaction Time | 12–18 hours | |

| Base | Triethylamine (2.5 equiv) | |

| Yield | Not explicitly reported | – |

Alternative Two-Step Synthesis via Oxalate Esters

A patent-derived approach adapts continuous-flow methodologies for oxalamide synthesis, potentially scalable for industrial production:

Ester Aminolysis:

Dimethyl oxalate reacts with 2-methoxyphenethylamine in methanol under ammonia saturation (45°C, 3 hours), forming a monoamide intermediate.Nitroaryl Functionalization:

The intermediate is treated with 4-nitrobenzoyl chloride in a segmented flow reactor at 60°C, achieving >90% conversion within 2 hours. Excess methanol is evaporated under reduced pressure, and the product crystallizes upon cooling.

Advantages:

- Continuous processing minimizes side reactions (e.g., over-amination).

- Ammonia acts as both reactant and pH regulator, reducing triethylamine dependency.

Reaction Optimization and Conditions

Solvent Selection

Dichloromethane is preferred for its low nucleophilicity and ability to dissolve both aromatic amines and acyl chlorides. Patent data, however, highlights methanol’s utility in suppressing byproducts like oxalic acid monoamides during large-scale runs.

Temperature Control

Exothermic amidation necessitates precise temperature modulation. Kinetic studies suggest optimal conversion at 25°C, with deviations >40°C leading to nitro group reduction or methoxy demethylation.

Stoichiometric Considerations

A 10% molar excess of oxalyl chloride ensures complete consumption of 2-methoxyphenethylamine, while triethylamine concentrations >2.0 equiv prevent HCl-mediated degradation.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

- Activation: Oxalyl chloride converts 4-nitrobenzoyl chloride into a mixed anhydride intermediate.

- Amine Attack: 2-Methoxyphenethylamine’s primary amine attacks the electrophilic carbonyl carbon, displacing chloride.

- Deprotonation: Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Side Reactions:

- Over-amination at elevated temperatures produces bis-(2-methoxyphenethyl)oxalamide.

- Nitro group reduction (rare) forms 4-aminophenyl derivatives under prolonged heating.

Analytical Characterization

Spectroscopic Data:

- FT-IR (KBr): 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

- ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.8 Hz, 2H, Ar–NO₂), 6.85–7.30 (m, 4H, Ar–OCH₃), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, CH₂N), 2.75 (t, J = 7.2 Hz, 2H, CH₂Ar).

Chromatographic Purity:

HPLC analysis (C18 column, MeCN/H₂O 65:35) shows a single peak at tR = 6.7 min, confirming >98% purity.

Comparative Analysis with Related Oxalamides

N1-(2-Methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide’s synthesis shares similarities with N1,N2-bis(2-hydroxyethyl)oxalamide but diverges in:

- Substrate Reactivity: Electron-withdrawing nitro groups slow amine attack vs. electron-donating hydroxyethyl groups.

- Solvent Choice: Methanol destabilizes nitroaryl intermediates, necessitating dichloromethane.

Industrial-Scale Considerations

Adapting EP0462247B1’s continuous process could enhance yield and reduce costs:

- Mother Liquor Recycling: 10% of crystallized product’s mother liquor is distilled to recover methanol, which is reused in the reaction cycle.

- Evaporator Integration: Maintains stoichiometric ammonia levels without excess feedstock waste.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Formation of 2-methoxyphenylacetic acid or 2-methoxybenzoic acid.

Reduction: Formation of N1-(2-methoxyphenethyl)-N2-(4-aminophenyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., nitro, cyano, halogens) often correlate with lower yields due to steric or electronic effects (e.g., compound 22: 23% yield) .

- Halogenated analogs (e.g., Cl, F) exhibit moderate-to-high yields (64–72%) , suggesting favorable synthesis pathways.

- The position of methoxy groups (2- vs. 4-) impacts dimerization risks, as seen in compound 17 (35% yield with 23% dimer) .

Spectroscopic and Physical Properties

The 4-nitrophenyl group in the target compound is expected to induce distinct NMR shifts compared to analogs:

- N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (70) : NH proton at δ 10.79 ppm (broad singlet), aromatic protons between δ 6.86–7.87 ppm .

- N1-(3-Chloro-4-fluorophenyl)-N2-(4-MeO-phenethyl)oxalamide (28) : NH at δ 10.89 ppm, coupled with fluorine-induced splitting in aromatic regions .

The nitro group in the target compound would likely downfield-shift aromatic protons (δ > 8.0 ppm) and NH signals due to electron withdrawal.

Biological Activity

N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. This article explores the synthesis, biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- IUPAC Name : N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide

- Canonical SMILES : COC1=CC=CC=C1CC(=O)N(C(=O)N)C2=CC=C(C=C2)N+[O]

Synthesis

The synthesis of N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane to facilitate the formation of the oxalamide structure.

Antimicrobial Properties

Research indicates that N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects on human cancer cell lines, including:

- HCT-116 (Colorectal Carcinoma)

- HeLa (Cervical Adenocarcinoma)

In assays such as the MTT assay, N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide showed dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer therapeutic.

The mechanism by which N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Receptor Interaction : It may interact with various receptors, modulating their activity and leading to altered cellular responses.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.